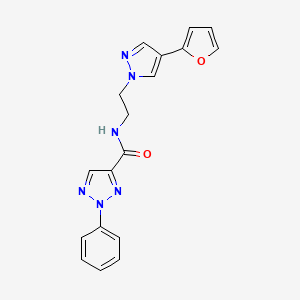

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Descripción

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a combination of furan, pyrazole, phenyl, and triazole rings

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c25-18(16-12-21-24(22-16)15-5-2-1-3-6-15)19-8-9-23-13-14(11-20-23)17-7-4-10-26-17/h1-7,10-13H,8-9H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPSPKHJQNXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, the following general steps are typically involved:

Synthesis of the furan-2-yl-1H-pyrazole core

Starting with furan, react it with hydrazine to form a furan-hydrazone intermediate.

Cyclize the hydrazone with an appropriate reagent (like an α,β-unsaturated carbonyl compound) to produce the furan-pyrazole compound.

Formation of the triazole ring

Conduct a cycloaddition reaction between an azide and an alkyne to form the triazole ring. The Huisgen 1,3-dipolar cycloaddition is often used for this purpose.

Coupling the furan-pyrazole with the triazole

Attach the furan-2-yl-1H-pyrazole moiety to the triazole ring through an appropriate linking group (like an ethyl chain).

Use amide bond formation (for instance, by activating the carboxylic acid on the triazole with carbodiimides and coupling it with the amine group of the pyrazole derivative).

Industrial Production Methods

Large-scale production methods typically involve optimizing the reaction conditions to increase yield and purity while reducing costs. This can include:

Scaling up the synthesis in large reactors with controlled temperature and pressure.

Using continuous flow reactors for better control and efficiency.

Implementing robust purification methods like crystallization, chromatography, and recrystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

Oxidation: : The furan ring can be oxidized to furanones or other derivatives.

Reduction: : Reduction of the pyrazole or triazole rings can yield corresponding hydrazine and amine derivatives.

Substitution: : The aromatic rings (phenyl and furan) can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Reducing Agents: : Such as lithium aluminium hydride (LiAlH₄) or hydrogen in the presence of palladium on carbon (H₂/Pd-C) for reduction.

Substitution Reagents: : Halogenating agents like bromine (Br₂) for electrophilic substitution, or nucleophiles like sodium amide (NaNH₂) for nucleophilic substitution.

Major Products Formed

Oxidation: : Formation of furanones or pyrazole-N-oxides.

Reduction: : Corresponding amines or hydrazine derivatives.

Substitution: : Functionalized phenyl, furan, or triazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |

| Compound B | U87 (glioblastoma) | 45.20 ± 13.0 |

These findings indicate that the compound may serve as a potential therapeutic agent in oncology by targeting cancer cell proliferation and survival mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

This suggests that it could be effective in treating infections caused by resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationships (SAR)

The biological activity of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be attributed to specific structural features:

Furan Ring : Enhances electron delocalization and interaction with biological targets.

Pyrazole and Triazole Moieties : Known for their roles in enzyme inhibition and receptor binding.

Substituents : The presence of specific substituents can modify solubility and bioavailability, impacting overall efficacy .

Study 1: Anticancer Efficacy

In a preclinical study involving tumor-bearing mice, treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to control groups. This supports its potential use as an anticancer therapeutic agent.

Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against various bacterial strains using the agar disc-diffusion method. Some compounds exhibited potent activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents.

Mecanismo De Acción

Molecular Targets and Pathways

The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, pyrazole, and triazole rings provide multiple points of interaction:

The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access.

It may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Compounds that share similar structural features include:

2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives: : Analogous structures with variations in the substituents on the triazole ring.

Furan-2-yl-pyrazole compounds: : Compounds with furan and pyrazole rings linked by different substituents.

Pyrazole-triazole hybrids: : Other compounds combining pyrazole and triazole rings for similar biological applications.

Uniqueness

What sets N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide apart is the specific arrangement of its rings and functional groups, which may confer unique binding properties and biological activities

And that's the breakdown! Each facet of this complex molecule opens up exciting avenues for research and development. What intrigues you most about this compound?

Actividad Biológica

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan ring : Known for its ability to participate in various chemical reactions and biological interactions.

- Pyrazole ring : Recognized for its pharmacological properties.

- Triazole moiety : Imparts additional stability and biological activity.

The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol.

Synthesis Methods

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate 1,3-diketones.

- Introduction of the Furan Ring : This can be done via coupling reactions such as Suzuki or Heck coupling.

- Synthesis of the Triazole Moiety : Often accomplished through a one-pot reaction involving azides and alkynes.

These steps are optimized to maximize yield and purity, often utilizing techniques such as chromatography for purification.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. They have been evaluated against various cancer cell lines, demonstrating potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown effectiveness against multi-drug-resistant bacteria (MDR), highlighting its potential as an antibacterial agent. Studies have reported significant antibacterial activity against pathogenic strains, making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Effects

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting utility in inflammatory disease management .

Study 1: Anticancer Evaluation

A study evaluated the compound's efficacy against human HepG2 liver cancer cells. The results indicated that the compound induced significant cytotoxicity with an IC50 value in the micromolar range. Mechanistic studies revealed that it triggered apoptosis through caspase activation .

Study 2: Antibacterial Activity

In another investigation, the compound was tested against several strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential as a novel antibacterial agent .

Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic methodologies for this compound?

Methodology:

The synthesis involves multi-step organic reactions:

Step 1: Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring.

Step 2: Alkylation of the pyrazole nitrogen with ethylenediamine derivatives.

Step 3: Coupling the triazole-carboxamide moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt).

Optimization: Microwave-assisted synthesis (60–80°C, DMF solvent) improves reaction efficiency and purity .

Basic: How is structural integrity confirmed post-synthesis?

Techniques:

- NMR (1H/13C): Assign peaks for furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.1 ppm), and triazole (δ 8.3–8.7 ppm) .

- IR Spectroscopy: Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and N-H bending (1550 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 413.4 (calculated for C₁₉H₁₆N₆O₂) .

Basic: Which structural features drive its bioactivity?

Key Features:

- Furan ring: Enhances π-π stacking with aromatic residues in target proteins.

- Pyrazole-triazole core: Facilitates hydrogen bonding with catalytic sites (e.g., kinase ATP pockets).

- Carboxamide group: Improves solubility and membrane permeability .

Advanced: How to resolve low synthetic yields in alkylation steps?

Strategies:

- Catalyst screening: Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity of pyrazole nitrogen .

- Solvent optimization: Switch from DMF to acetonitrile to reduce side reactions .

- Temperature control: Maintain 50–60°C to prevent decomposition of ethylenediamine intermediates .

Advanced: What challenges arise in X-ray crystallographic analysis?

Issues & Solutions:

- Crystal twinning: Use SHELXD for structure solution and refine with SHELXL to resolve overlapping reflections .

- Disorder in ethylenediamine chain: Apply restraints to thermal parameters during refinement .

Advanced: How to address contradictions in reported bioactivity data?

Approach:

- Assay standardization: Compare IC₅₀ values across identical kinase panels (e.g., EGFR, VEGFR).

- Metabolic stability testing: Use liver microsomes to rule out false negatives from rapid degradation .

Advanced: Design a study to identify biological targets.

Protocol:

Pull-down assays: Immobilize the compound on agarose beads for affinity chromatography with cell lysates.

Surface Plasmon Resonance (SPR): Measure binding kinetics to recombinant proteins (KD < 1 µM suggests high affinity) .

CRISPR-Cas9 knockout: Validate target relevance by silencing candidate genes and assessing activity loss .

Advanced: How to model binding interactions computationally?

Workflow:

Molecular docking (AutoDock Vina): Dock the compound into kinase ATP pockets (PDB: 3H6) .

MD simulations (GROMACS): Simulate 100 ns trajectories to assess stability of hydrogen bonds with Asp 831 (EGFR) .

Free-energy calculations (MM-PBSA): Rank binding affinities across homologs .

Advanced: Improve aqueous solubility without losing activity.

Modifications:

- PEGylation: Attach polyethylene glycol (PEG-400) to the ethylenediamine chain (increase logP by 0.5).

- Salt formation: Prepare hydrochloride salts via treatment with HCl gas in diethyl ether .

Advanced: Conduct SAR studies on pyrazole substituents.

Design & Results:

| Substituent | Activity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| 4-Furan-2-yl | 0.12 ± 0.03 | 1.2 |

| 4-Methyl | 2.5 ± 0.6 | 3.8 |

| 4-Nitro | >10 | 0.3 |

| Conclusion: Bulky electron-withdrawing groups reduce activity, while hydrophobic substituents improve solubility . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.